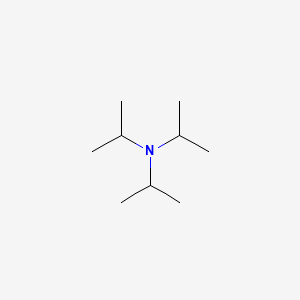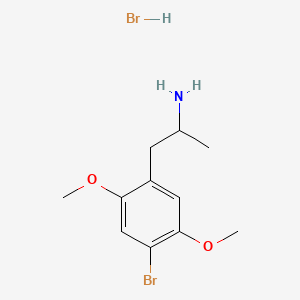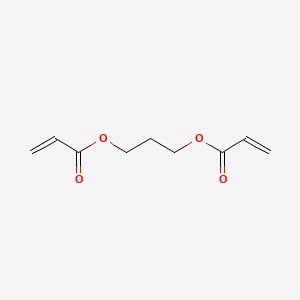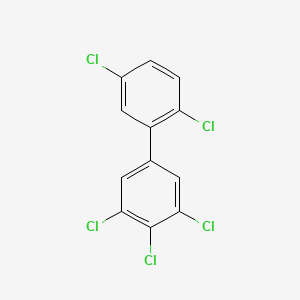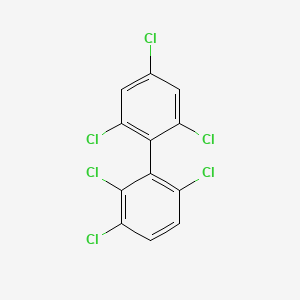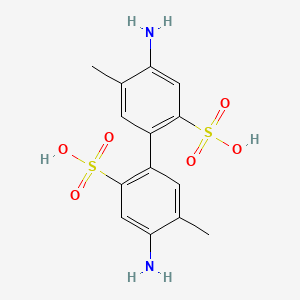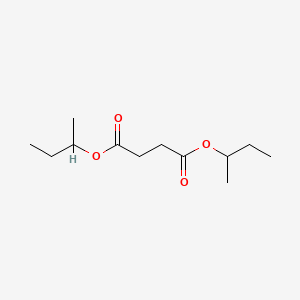
Di-sec-butyl succinate
Overview
Description
Di-sec-butyl succinate, also known as 1,4-bis(butan-2-yl) butanedioate, is an organic compound with the molecular formula C12H22O4. It is an ester derived from succinic acid and sec-butanol. This compound is characterized by its ester functional groups, which contribute to its chemical reactivity and applications in various fields.
Mechanism of Action
Target of Action
Di-sec-butyl succinate is a chemical compound with the molecular formula C12H22O4
Pharmacokinetics
Some physicochemical properties have been reported :
- Log Kp (skin permeation) : -5.91 cm/s These properties suggest that this compound could be well-absorbed in the gastrointestinal tract, can cross the blood-brain barrier, and is not a substrate for P-glycoprotein or an inhibitor for various cytochrome P450 enzymes .
Action Environment
It is known that the compound should be stored in a sealed container at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-sec-butyl succinate can be synthesized through the esterification of succinic acid with sec-butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the product. The esterification process is followed by purification steps, such as distillation, to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Di-sec-butyl succinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to succinic acid and sec-butanol.
Transesterification: This reaction involves the exchange of the ester groups with another alcohol, leading to the formation of different esters.
Reduction: Reduction of this compound can yield the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Succinic acid and sec-butanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Scientific Research Applications
Di-sec-butyl succinate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, plasticizers, and as a solvent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl succinate: An ester of succinic acid and ethanol.
Dimethyl succinate: An ester of succinic acid and methanol.
Diisopropyl succinate: An ester of succinic acid and isopropanol.
Uniqueness
Di-sec-butyl succinate is unique due to its specific ester groups derived from sec-butanol, which impart distinct chemical and physical properties compared to other succinate esters. Its reactivity and applications may differ based on the steric and electronic effects of the sec-butyl groups.
Properties
IUPAC Name |
dibutan-2-yl butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-5-9(3)15-11(13)7-8-12(14)16-10(4)6-2/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZURRKQOJYGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)CCC(=O)OC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871796 | |
| Record name | Di-sec-butyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-31-3 | |
| Record name | Succinic acid, di-sec-butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-sec-butyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


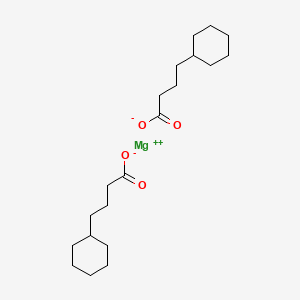
![2-[4-(1,1-Dimethylpropyl)benzoyl]benzoic acid](/img/structure/B1593740.png)
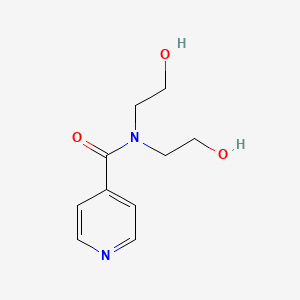

![Carboxymethyldimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B1593743.png)
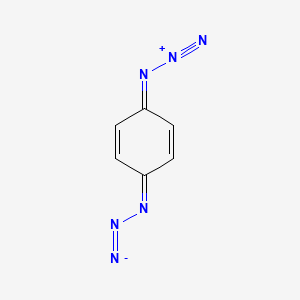
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;formaldehyde;phenol](/img/structure/B1593746.png)
